molecular formula C19H17N3O3S B3505375 N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide

N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No. B3505375
M. Wt: 367.4 g/mol
InChI Key: HEKSXGPNTWEVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as PMSB, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play important roles in the regulation of various cellular processes.

Mechanism of Action

N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. PTPs are involved in the dephosphorylation of tyrosine residues on various proteins, and their dysregulation has been implicated in the development of various diseases, including cancer and autoimmune disorders. By inhibiting the activity of PTPs, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide can prevent the dephosphorylation of tyrosine residues, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide are dependent on the specific PTPs that are inhibited by the compound. In cancer cells, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of PTPs that are overexpressed in cancer cells, leading to the suppression of cancer cell growth and proliferation. In autoimmune diseases, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of PTPs that are involved in the regulation of immune responses, leading to the suppression of inflammatory responses. In insulin signaling pathways, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of PTPs that are involved in the regulation of insulin receptor signaling, leading to the enhancement of insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in lab experiments is its high potency and specificity for PTPs. N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of several PTPs with nanomolar potency, making it a valuable tool compound for the study of PTPs. However, one of the limitations of using N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is its potential off-target effects, as it may inhibit the activity of other enzymes that share structural similarities with PTPs. In addition, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide may have limited efficacy in vivo, as it may not be able to penetrate cell membranes or may be rapidly metabolized in vivo.

Future Directions

There are several future directions for the study of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide. One direction is the development of more potent and specific PTP inhibitors based on the structure of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide. Another direction is the study of the role of PTPs in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, the development of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide analogs that can penetrate cell membranes and have improved pharmacokinetic properties may lead to the development of novel therapeutics for the treatment of cancer and autoimmune diseases.

Scientific Research Applications

N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been used as a tool compound in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the activity of several PTPs that are overexpressed in cancer cells, leading to the suppression of cancer cell growth and proliferation. N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has also been used in the study of autoimmune diseases, as PTPs are involved in the regulation of immune responses. In addition, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been used in the study of insulin signaling pathways, as PTPs are involved in the regulation of insulin receptor signaling.

properties

IUPAC Name

N-phenyl-4-(pyridin-4-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(22-17-4-2-1-3-5-17)16-6-8-18(9-7-16)26(24,25)21-14-15-10-12-20-13-11-15/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSXGPNTWEVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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